molecular formula C15H13Cl3N2O3S2 B2682677 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3,5-dichlorophenyl)pyrrolidine-2-carboxamide CAS No. 1050211-02-3

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3,5-dichlorophenyl)pyrrolidine-2-carboxamide

Cat. No.: B2682677
CAS No.: 1050211-02-3
M. Wt: 439.75
InChI Key: QMJQOLLTWGYRMA-UHFFFAOYSA-N
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Description

1-((5-Chlorothiophen-2-yl)sulfonyl)-N-(3,5-dichlorophenyl)pyrrolidine-2-carboxamide is a synthetic small molecule characterized by a pyrrolidine-2-carboxamide core substituted with a 5-chlorothiophene sulfonyl group and a 3,5-dichlorophenyl moiety. Its structural complexity, including the pyrrolidine ring and halogenated substituents, implies tailored physicochemical properties such as lipophilicity and metabolic stability .

Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-N-(3,5-dichlorophenyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl3N2O3S2/c16-9-6-10(17)8-11(7-9)19-15(21)12-2-1-5-20(12)25(22,23)14-4-3-13(18)24-14/h3-4,6-8,12H,1-2,5H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMJQOLLTWGYRMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(S2)Cl)C(=O)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3,5-dichlorophenyl)pyrrolidine-2-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

C15H13Cl3N2O2S\text{C}_{15}\text{H}_{13}\text{Cl}_3\text{N}_2\text{O}_2\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been noted for its potential as an inhibitor of specific enzymes and receptors, which may include:

  • Enzyme Inhibition : It may act as an inhibitor for enzymes involved in inflammatory pathways.
  • Receptor Modulation : Potential interaction with neurotransmitter receptors that could influence neurological pathways.

Antimicrobial Activity

Preliminary studies have indicated that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, compounds containing thiophene and sulfonamide groups have shown effectiveness against various bacterial strains.

CompoundActivityReference
1Antibacterial
2Antifungal

Anticancer Potential

Research has demonstrated that related compounds can exhibit cytotoxic effects against cancer cell lines. A study on thiosemicarbazones derived from similar structures indicated potent anti-proliferative activity against glioblastoma and breast cancer cells.

Cell LineIC50 (nM)Reference
Glioblastoma Multiforme<10
Breast Adenocarcinoma<20

Study 1: In Vitro Cytotoxicity

A study evaluated the cytotoxic effects of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3,5-dichlorophenyl)pyrrolidine-2-carboxamide on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant morphological changes consistent with apoptosis observed at higher concentrations.

Study 2: Enzyme Inhibition Profile

Another investigation focused on the compound's ability to inhibit specific enzymes linked to inflammatory responses. The compound demonstrated a notable inhibition rate against cyclooxygenase (COX) enzymes, suggesting potential anti-inflammatory applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound is compared to three analogs with shared functional groups or structural motifs:

Compound Name/ID Core Structure Key Substituents Molecular Weight (g/mol) Biological Relevance
Target Compound Pyrrolidine-2-carboxamide 5-Chlorothiophen-2-yl sulfonyl; 3,5-dichlorophenyl Not reported Unknown (structural inference suggests receptor interaction)
(3h) () α,β-Unsaturated ketone 5-Chlorothiophen-2-yl; 3,5-dichlorophenyl 317.7 (LCMS: m/z 318) Not specified
Sch225336 () Bis-sulfone Methoxy-substituted phenyl sulfonyl; ethyl-methanesulfonamide ~550 (estimated) CB2 receptor selectivity
SR141716A () Pyrazole carboxamide 4-Chlorophenyl; 2,4-dichlorophenyl; piperidinyl 519.8 Cannabinoid inverse agonist

Key Observations :

  • The target compound’s pyrrolidine-2-carboxamide core distinguishes it from (3h) ’s α,β-unsaturated ketone and SR141716A’s pyrazole ring. The pyrrolidine ring may enhance conformational flexibility compared to rigid enone or pyrazole systems .
  • The 3,5-dichlorophenyl group is shared with (3h) and SR141716A , suggesting a role in hydrophobic interactions or receptor binding.
  • The 5-chlorothiophene sulfonyl group in the target compound parallels the sulfonyl/sulfonamide motifs in Sch225336 and SR141716A, which are critical for receptor affinity in cannabinoid ligands .
Physicochemical Properties
  • The lower melting point of (3h) may reflect reduced crystallinity due to its planar enone structure versus the pyrrolidine’s three-dimensionality.
  • Lipophilicity : The 3,5-dichlorophenyl and chlorothiophene groups in both the target compound and (3h) suggest high logP values, favoring membrane permeability. Sch225336 ’s methoxy groups may reduce lipophilicity compared to halogenated analogs .
  • Synthetic Yield : (3h) was synthesized in 67% yield , but the target compound’s yield is unreported.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step coupling reactions. Key steps include sulfonylation of the pyrrolidine ring using 5-chlorothiophene-2-sulfonyl chloride under inert conditions (e.g., nitrogen atmosphere) and subsequent carboxamide formation via coupling with 3,5-dichloroaniline. Solvent choice (e.g., DMF for solubility), temperature control (0–5°C for exothermic steps), and purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) are critical for achieving >90% purity .

Q. What spectroscopic and chromatographic methods are recommended for structural characterization?

  • Methodological Answer : Use a combination of 1H^1H- and 13C^{13}C-NMR to confirm substituent positions on the pyrrolidine and aromatic rings. High-resolution mass spectrometry (HRMS) validates molecular weight. HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) assesses purity. For chiral verification (if applicable), chiral stationary-phase HPLC or circular dichroism (CD) is recommended .

Q. How can researchers assess solubility and stability under physiological conditions?

  • Methodological Answer : Perform pH-dependent solubility studies (pH 1–7.4) using shake-flask methods with UV-Vis quantification. Stability is evaluated via accelerated degradation studies (40°C/75% RH for 4 weeks) and monitored by HPLC. Include controls with antioxidants (e.g., BHT) to assess oxidative degradation pathways .

Advanced Research Questions

Q. How can computational modeling predict reactivity and biological targets?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina, PDB structures) identifies potential protein targets (e.g., kinases, GPCRs). Quantum mechanics/molecular mechanics (QM/MM) simulations model transition states for sulfonylation reactions .

Q. What strategies resolve contradictions in biological activity data across assay platforms?

  • Methodological Answer : Conduct orthogonal assays (e.g., enzyme inhibition + cell-based viability) to cross-validate results. Use statistical tools (e.g., Bland-Altman plots) to quantify inter-assay variability. Control for assay-specific factors like buffer composition (e.g., DMSO tolerance in cell assays) .

Q. How can experimental design principles minimize variability in pharmacological evaluations?

  • Methodological Answer : Apply Design of Experiments (DoE) for multifactorial optimization. For example, a Box-Behnken design tests variables like concentration (1–100 µM), incubation time (6–24 h), and temperature (25–37°C). Response surface methodology identifies optimal conditions while minimizing replicates .

Q. How to establish structure-activity relationships (SAR) for optimizing activity?

  • Methodological Answer : Synthesize analogs with systematic substitutions (e.g., replacing 5-chlorothiophene with other heterocycles). Evaluate changes in bioactivity (IC50_{50}), logPP, and solubility. Use cluster analysis or Partial Least Squares (PLS) regression to correlate structural features with activity .

Q. What advanced techniques study target interactions (e.g., binding kinetics)?

  • Methodological Answer : Surface plasmon resonance (SPR) measures real-time binding kinetics (konk_{on}, koffk_{off}). Isothermal titration calorimetry (ITC) quantifies binding thermodynamics (ΔH\Delta H, ΔS\Delta S). Cryo-EM or X-ray crystallography (if crystallizable) resolves binding modes at atomic resolution .

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